molecular formula C8H5ClFN3OS B15160747 N'-(7-Chloro-6-fluoro-1,3-benzothiazol-2-yl)formohydrazide CAS No. 831196-01-1

N'-(7-Chloro-6-fluoro-1,3-benzothiazol-2-yl)formohydrazide

Cat. No.: B15160747
CAS No.: 831196-01-1
M. Wt: 245.66 g/mol
InChI Key: HGNXJYHGEDJUHJ-UHFFFAOYSA-N
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Description

N'-(7-Chloro-6-fluoro-1,3-benzothiazol-2-yl)formohydrazide is a benzothiazole derivative characterized by a formohydrazide (-CONHNH₂) group attached to the 2-position of the benzothiazole core, with chloro and fluoro substituents at the 7- and 6-positions, respectively. The introduction of electronegative substituents (Cl, F) enhances metabolic stability and bioavailability, while the hydrazide moiety contributes to hydrogen-bonding interactions, influencing target binding .

Synthesis of this compound typically involves reacting 7-chloro-6-fluorobenzo[d]thiazol-2-amine with hydrazine hydrate under acidic conditions, followed by formylation to introduce the hydrazide group . Its structural features and synthetic pathways align with other benzothiazole hydrazides, but the specific substitution pattern distinguishes its physicochemical and biological properties.

Properties

CAS No.

831196-01-1

Molecular Formula

C8H5ClFN3OS

Molecular Weight

245.66 g/mol

IUPAC Name

N-[(7-chloro-6-fluoro-1,3-benzothiazol-2-yl)amino]formamide

InChI

InChI=1S/C8H5ClFN3OS/c9-6-4(10)1-2-5-7(6)15-8(12-5)13-11-3-14/h1-3H,(H,11,14)(H,12,13)

InChI Key

HGNXJYHGEDJUHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1N=C(S2)NNC=O)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(7-Chloro-6-fluoro-1,3-benzothiazol-2-yl)formohydrazide typically involves the reaction of 7-chloro-6-fluoro-1,3-benzothiazole with formohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

  • Dissolve 7-chloro-6-fluoro-1,3-benzothiazole in ethanol.
  • Add formohydrazide to the solution.
  • Heat the mixture under reflux conditions for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Purify the product by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(7-Chloro-6-fluoro-1,3-benzothiazol-2-yl)formohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation may yield benzothiazole oxides.
  • Reduction can produce amine derivatives.
  • Substitution reactions can result in various substituted benzothiazole compounds.

Scientific Research Applications

N’-(7-Chloro-6-fluoro-1,3-benzothiazol-2-yl)formohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-tubercular agent due to its ability to inhibit specific bacterial enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(7-Chloro-6-fluoro-1,3-benzothiazol-2-yl)formohydrazide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit enzymes critical for bacterial cell wall synthesis or DNA replication. The presence of chloro and fluoro groups can enhance its binding affinity to these targets, thereby increasing its efficacy.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Chloro and fluoro substituents at 6/7 positions optimize steric and electronic effects, while hydrazide groups enable diverse derivatization.
  • Therapeutic Potential: The target compound’s anticonvulsant efficacy warrants further investigation into its mechanism, particularly glutamate receptor modulation .
  • Limitations: Limited solubility of hydrazide derivatives may necessitate prodrug strategies or formulation optimization.

Biological Activity

N'-(7-Chloro-6-fluoro-1,3-benzothiazol-2-yl)formohydrazide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, focusing on its anti-inflammatory, anti-tumor, and antimicrobial properties, supported by data tables and relevant research findings.

Molecular Structure and Properties

The molecular formula for this compound is C7H6ClFN2S, with a molecular weight of approximately 202.64 g/mol. The compound features a benzothiazole ring system, which is known for its pharmacological versatility. The presence of chlorine and fluorine atoms enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Anti-Tumor Activity

Research has demonstrated that derivatives of benzothiazole compounds exhibit significant anti-tumor effects. For instance, a study evaluated the impact of various benzothiazole derivatives on human cancer cell lines (A431 and A549). The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis:

CompoundCell LineIC50 (μM)Apoptosis InductionMigration Inhibition
B7A4311YesYes
B7A5492YesYes
4iHOP-924YesYes

The active compound B7 showed a notable ability to inhibit the AKT and ERK signaling pathways, which are crucial for cancer cell survival and proliferation .

Anti-Inflammatory Activity

In addition to its anti-tumor properties, this compound has been evaluated for its anti-inflammatory effects. In vitro studies using RAW264.7 macrophages revealed that the compound significantly reduced the levels of inflammatory cytokines IL-6 and TNF-α:

Treatment Concentration (μM)IL-6 Reduction (%)TNF-α Reduction (%)
13025
25040
47060

These findings suggest that the compound could be developed as a therapeutic agent for conditions characterized by chronic inflammation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus16
Escherichia coli32
Proteus vulgaris64

These results indicate the potential of this compound as a lead for developing new antimicrobial agents .

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings. For example, a recent study focused on the dual action of specific derivatives against cancer cells while simultaneously reducing inflammatory markers. The compound B7 was particularly noted for its ability to target both pathways effectively, showcasing its potential as a multi-target therapeutic agent .

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